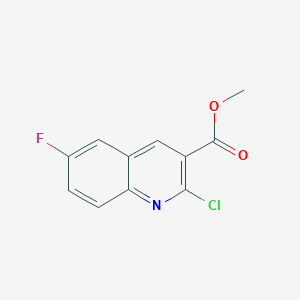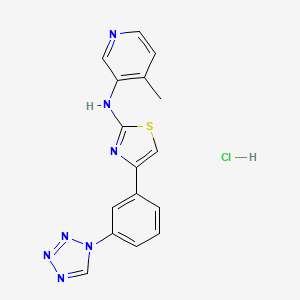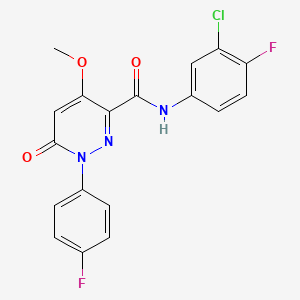![molecular formula C23H19N3O4 B2633767 5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one CAS No. 1251600-44-8](/img/structure/B2633767.png)
5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a pyridin-2(1H)-one group. The presence of these groups could potentially give the compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxol-5-yl group and the 1,2,4-oxadiazol-5-yl group are aromatic, which could contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-donating and electron-withdrawing properties of its functional groups. For example, the benzo[d][1,3]dioxol-5-yl group is an electron-donating group, which could make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could increase the compound’s lipophilicity, which could influence its solubility and absorption .Applications De Recherche Scientifique
Synthesis and Application in Anticancer and Antimicrobial Activities
Antioxidant and Antimicrobial Activities
A study focused on the synthesis of 1,3,4-oxadiazole derivatives and their evaluation for antioxidant and antimicrobial activities. The research highlighted the potential of these compounds in combating microbial infections and oxidative stress, indicating the broad applicability of 1,3,4-oxadiazole derivatives in medicinal chemistry F. Bassyouni et al., 2012.
Anticancer Activities
Another research explored 1,2,4-oxadiazole derivatives for their anticancer activity, revealing some compounds to be as potent as known anticancer drugs against specific cancer cell lines. This study underscores the potential of oxadiazole derivatives in developing new anticancer therapies Ankur Vaidya et al., 2020.
Optical and Electronic Properties
Optical Properties
Research on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives has been conducted to study their fluorescence characteristics. These findings are crucial for applications in materials science, particularly in developing new luminescent materials Yan-qing Ge et al., 2014.
Electron-Transporting Material for OLEDs
A study synthesized a bis(1,3,4-oxadiazole) system and investigated its use as an electron-injection/hole-blocking layer in organic light-emitting diodes (OLEDs). The research contributes to the advancement of materials for more efficient OLEDs Changsheng Wang et al., 2001.
Molecular Docking and Biological Evaluation
- Molecular Docking and Antimicrobial Activities: A study on the design, synthesis, molecular docking, and biological evaluation of novel benzoxazole derivatives linked with 1,3,4-oxadiazole showed promising antimicrobial, antioxidant, and antitubercular activities. This research highlights the importance of structural activity relationships and molecular docking in drug discovery A. Fathima et al., 2021.
Orientations Futures
Propriétés
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[(2,5-dimethylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-14-3-4-15(2)18(9-14)12-26-11-17(6-8-21(26)27)23-24-22(25-30-23)16-5-7-19-20(10-16)29-13-28-19/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBTVJGOOJCCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2633684.png)
![2-Amino-5,6,7,8-tetrahydrocyclohepta[d][1,3]oxazol-4-one](/img/structure/B2633685.png)

![(2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine](/img/structure/B2633687.png)


![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenoxyethanone](/img/structure/B2633690.png)



![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2633697.png)
![1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633700.png)
![2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2633701.png)
![[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy](phenyl)acetic acid](/img/structure/B2633702.png)